N,1-di-p-tolyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
Description
N,1-Di-p-tolyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a heterocyclic compound featuring a fused pyrrolo-pyrazine core substituted with two para-tolyl groups (methyl-substituted phenyl) and a carbothioamide (-C(=S)-NH-) moiety. The para-tolyl substituents contribute to lipophilicity, influencing solubility and membrane permeability.
Properties
IUPAC Name |
N,1-bis(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3S/c1-16-5-9-18(10-6-16)21-20-4-3-13-24(20)14-15-25(21)22(26)23-19-11-7-17(2)8-12-19/h3-13,21H,14-15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRUUQXPAFNLJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=S)NC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrrolopyrazine derivatives, which include this compound, have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory.
Mode of Action
It’s known that pyrrolopyrazine derivatives can interact with various biological targets, leading to a range of effects. For instance, some pyrrolopyrazine derivatives have shown antibacterial, antifungal, and antiviral activities, while others have demonstrated more activity on kinase inhibition.
Biochemical Pathways
Given the wide range of biological activities associated with pyrrolopyrazine derivatives, it’s likely that multiple pathways are affected.
Biological Activity
N,1-Di-p-tolyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological effects, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a dihydropyrrolo structure fused with a pyrazine ring and a carbothioamide functional group, which is crucial for its biological activity.
Anticancer Activity
Recent studies have reported that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of dihydropyrrolo[1,2-a]pyrazines have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: A study investigating the cytotoxic effects of related compounds demonstrated that these analogs could inhibit tumor growth by targeting specific cellular pathways associated with cancer proliferation. The MTT assay results indicated that certain derivatives had IC50 values lower than 10 µM against breast cancer cells (MCF-7) .
Antimicrobial Activity
This compound may also exhibit antimicrobial properties. Compounds within the same class have been documented to inhibit bacterial growth effectively.
Research Findings: A study highlighted that pyrazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes such as thymidine phosphorylase (TP), which is involved in tumor growth and metastasis .
- Induction of Apoptosis: The activation of apoptotic pathways has been observed in studies where related compounds were tested on various cancer cell lines. This involves the upregulation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic proteins .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the dihydropyrrolo and pyrazine rings can significantly affect potency and selectivity.
Table 1: Structure-Activity Relationships of Related Compounds
| Compound | Substituent | Biological Activity | IC50 (µM) |
|---|---|---|---|
| A | -CH3 | Anticancer | 9 |
| B | -Cl | Antimicrobial | 15 |
| C | -OCH3 | Antioxidant | 12 |
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of dihydropyrrolo[1,2-a]pyrazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to N,1-di-p-tolyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide were evaluated for their antiproliferative activity against the Panc-1 (pancreatic), PC3 (prostate), and MDA-MB-231 (breast) cancer cell lines.
| Compound ID | IC50 (Panc-1) | IC50 (PC3) | IC50 (MDA-MB-231) |
|---|---|---|---|
| 7m | 12.5 μM | 17.7 μM | 13.1 μM |
| Etoposide | 24.35 μM | 32.15 μM | 30.63 μM |
The compound with a 3-NO2 substitution showed twice the potency of etoposide across all tested cell lines, indicating the potential of this class of compounds in cancer therapy .
HIV Integrase Inhibition
This compound has also been investigated for its role as an HIV integrase inhibitor. Compounds with similar structural characteristics have been shown to impede HIV replication by targeting the integrase enzyme, which is crucial for viral DNA integration into the host genome . This application highlights the compound's potential in antiviral drug development.
Neuroprotective Properties
Research indicates that some derivatives of this compound may exhibit neuroprotective effects. The ability to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress is an area of active investigation. Such properties are essential in developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's .
Case Study 1: Anticancer Activity Evaluation
A study conducted on a series of dihydropyrrolo[1,2-a]pyrazine derivatives assessed their cytotoxic effects on various cancer cell lines. The results indicated that modifications to the phenyl ring significantly influenced antiproliferative activity. Electron-withdrawing groups enhanced potency, suggesting a structure-activity relationship that could inform future drug design .
Case Study 2: HIV Research
In a patent detailing HIV integrase inhibitors, compounds similar to this compound demonstrated efficacy in preventing HIV replication in vitro. These findings support further exploration into their therapeutic potential against HIV/AIDS .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The carbothioamide group and substituents on the pyrrolo-pyrazine core critically modulate physicochemical and biological properties. Key structural analogs include:
*Estimated based on analogs. †Predicted via similarity to .
- Substituent Impact: Aromatic Groups: Para-substituted aryl groups (e.g., p-tolyl, 4-pyridinyl) enhance π-π stacking interactions with biological targets, improving binding affinity . Core Modifications: Replacing carbothioamide with ketone (pyrazinone) shifts activity toward anti-inflammatory effects, as seen in .
Physicochemical Properties
- Lipophilicity: Carbothioamide derivatives (logP ~5.1–5.18) are more lipophilic than pyrazinones (logP ~3–4), favoring blood-brain barrier penetration but reducing aqueous solubility .
Crystallographic and Structural Insights
- Hydrogen-Bonding Networks : Pyrazine-2(1H)-thione () forms N—H⋯N and C—H⋯S bonds, stabilizing crystal packing. Similar interactions in carbothioamide derivatives likely enhance solid-state stability and intermolecular interactions in biological systems.
- Hirshfeld Surface Analysis : Thione-containing compounds exhibit significant H⋯S (13.8%) and H⋯H (24.8%) contacts, suggesting dominant hydrophobic and hydrogen-bonding interactions .
Q & A
Q. What synthetic methodologies are optimal for constructing the pyrrolo[1,2-a]pyrazine core in this compound?
The pyrrolo[1,2-a]pyrazine scaffold can be synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with arylboronic acids and brominated intermediates (e.g., 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazine) yields substituted derivatives in good yields (60–85%) . Cyclization of 1,2-diamine derivatives with sulfonamide salts or α-chloroacetamides under basic conditions is also effective for forming the bicyclic core . Optimization of reaction conditions (e.g., ligand choice, temperature) is critical to minimize side reactions.
Q. How can the crystal structure and hydrogen-bonding interactions of this compound be characterized?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For similar pyrazine-thione derivatives, hydrogen-bonding networks (N–H⋯N, C–H⋯S) stabilize the crystal lattice, as shown by Hirshfeld surface analysis (C–H⋯S interactions contribute 36.8% to packing) . Use software like CrystalExplorer to generate dnorm surfaces and fingerprint plots. Ensure data collection at low temperatures (e.g., 150 K) to reduce thermal motion artifacts .
Q. What spectroscopic techniques are essential for verifying the compound’s purity and structure?
- NMR : <sup>1</sup>H/<sup>13</sup>C NMR to confirm substituent integration and regiochemistry (e.g., aromatic protons at δ 7.2–8.0 ppm).
- HRMS : Exact mass analysis (e.g., ESI-HRMS) to validate molecular formula.
- IR : Detect functional groups (e.g., C=S stretch at ~1250 cm<sup>−1</sup>) .
- HPLC : Purity assessment using reverse-phase columns (C18, acetonitrile/water gradient).
Advanced Research Questions
Q. How can stereoselective synthesis of chiral dihydropyrrolo[1,2-a]pyrazine derivatives be achieved?
Asymmetric hydrogenation using iridium catalysts (e.g., [Ir(COD)Cl]2 with chiral phosphine ligands like L4) enables enantioselective reduction of imine intermediates. Yields >90% and enantiomeric excess (ee) up to 99% have been reported for analogous compounds . Reaction parameters (solvent, pressure, ligand ratio) must be rigorously optimized.
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response profiling : Use IC50 values (e.g., HEPG2 liver carcinoma cell line) to compare potency .
- Target engagement assays : Confirm binding to hypothesized targets (e.g., kinase inhibition assays).
- Metabolic stability tests : Assess compound degradation in microsomal models to explain variability in in vivo vs. in vitro results .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., piperazine-linked sulfonamide targets).
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR : Corrogate substituent effects (e.g., p-tolyl groups) with bioactivity using Hammett parameters or DFT calculations .
Q. What advanced techniques characterize intermolecular interactions in solid-state formulations?
Q. How can reaction byproducts or degradation products be identified during synthesis?
- LC-MS/MS : Track impurities using high-resolution mass spectrometry.
- Isotopic labeling : <sup>13</sup>C/<sup>15</sup>N labeling to trace reaction pathways.
- In situ IR/Raman spectroscopy : Monitor real-time intermediate formation .
Methodological Notes
- Synthetic protocols : Always include inert atmosphere (N2/Ar) and anhydrous solvents for moisture-sensitive reactions .
- Crystallization : Use slow evaporation (ethanol/water mixtures) to grow high-quality crystals for SCXRD .
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assays with triplicate runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
